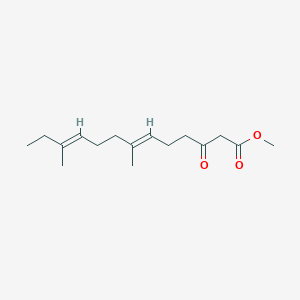
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes two conjugated double bonds and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the Steglich esterification, which uses carbodiimide coupling reagents and is known for its mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The choice of catalyst and solvent can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity smell.
Methyl butyrate: Another ester known for its pineapple-like fragrance.
Ethyl formate: An ester with a characteristic rum-like odor.
Uniqueness
What sets methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate apart from these similar compounds is its unique structure, which includes conjugated double bonds. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C16H26O3 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate |
InChI |
InChI=1S/C16H26O3/c1-5-13(2)8-6-9-14(3)10-7-11-15(17)12-16(18)19-4/h8,10H,5-7,9,11-12H2,1-4H3/b13-8+,14-10+ |
Clave InChI |
NVPUXFPJUUXBJU-WCKMZMOMSA-N |
SMILES isomérico |
CC/C(=C/CC/C(=C/CCC(=O)CC(=O)OC)/C)/C |
SMILES canónico |
CCC(=CCCC(=CCCC(=O)CC(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















